N,1-diethylpiperidin-4-amine
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Overview
Description
N,1-diethylpiperidin-4-amine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-diethylpiperidin-4-amine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with diethylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. The compound is then purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,1-diethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N,1-diethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,1-diethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N,1-dimethylpiperidin-4-amine: Similar structure but with methyl groups instead of ethyl groups.
Piperidine: The parent compound with no additional alkyl groups.
N-ethylpiperidine: Contains one ethyl group instead of two.
Uniqueness
N,1-diethylpiperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two ethyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound in drug design and development.
Properties
CAS No. |
1017052-46-8 |
---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
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